

Comparative Analysis of Glycine, N(aminothioxomethyl)- Analogs: A StructureActivity Relationship Validation

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Compound of Interest		
Compound Name:	Glycine, N-(aminothioxomethyl)-	
Cat. No.:	B1622061	Get Quote

An examination of the structure-activity relationships (SAR) of thiourea and amide derivatives of glycine reveals key structural determinants for a range of biological activities, including antiglycation, antimicrobial, and enzyme inhibition. While direct experimental data for "Glycine, N-(aminothioxomethyl)-" is not readily available in the reviewed literature, a comparative analysis of its close structural analogs provides valuable insights into the chemical features influencing their therapeutic potential.

This guide synthesizes findings from multiple studies to offer a comparative overview of the performance of various N-substituted glycine derivatives. The data is presented to aid researchers, scientists, and drug development professionals in understanding the SAR of this class of compounds.

Quantitative SAR Data Summary

The biological activity of glycine thiourea and amide derivatives is significantly influenced by the nature and position of substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of different chemical modifications on antiglycation, antimicrobial, and enzyme inhibitory activities.

Table 1: Antiglycation Activity of Glycine Thiourea Derivatives



Compound ID	R Group on Piperazine	Linker	Х	IC50 (μM)[1][2]
1a	2,3- dichlorophenyl	Glycine	0	< 5
1b	2,3- dichlorophenyl	Glycine	S	< 5
2a	2,3- dichlorophenyl	Proline	0	< 5
2b	2,3- dichlorophenyl	Proline	S	< 5
Rutin	-	-	-	41.9

Note: The core structure consists of a glycine or proline residue linked via a urea (X=O) or thiourea (X=S) to a piperazine analog.

Table 2: Antimicrobial Activity of N-Acyl Thiourea Derivatives

Compound ID	Heterocyclic Moiety	Activity Type	Test Organism	MBIC (μg/mL) [3][4][5]
1b	Benzothiazole	Anti-biofilm	E. coli ATCC 25922	625
1d	6-methylpyridine	Anti-biofilm	E. coli ATCC 25922	625

MBIC: Minimum Biofilm Inhibitory Concentration.

Table 3: VAP-1 Inhibitory Activity of Glycine Amide Derivatives



Compound ID	Substituent on Phenyl Ring	ex vivo Plasma VAP-1 Inhibition (%) at 1mg/kg[6] [7]
4g	[Structure not detailed]	60%
3	[Structure not detailed]	Moderate inhibitory activity

Note: Detailed structures for compounds 3 and 4g were not fully elucidated in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are generalized protocols for key experiments cited in the literature for evaluating the biological activity of glycine derivatives.

Antiglycation Assay Protocol

This assay evaluates the ability of a compound to inhibit the formation of advanced glycation end products (AGEs).

- Preparation of Solutions: Bovine serum albumin (BSA) and glucose are prepared in a sodium phosphate buffer (pH 7.4) containing sodium azide to prevent microbial growth.[8]
- Incubation: Test compounds at various concentrations are incubated with BSA and glucose solutions for a specified period, typically 7 days.[8]
- Fluorescence Measurement: After incubation, trichloroacetic acid (TCA) is added to precipitate the protein. The fluorescence of the AGEs formed is measured using an ELISA plate reader.[8]
- Calculation: The percentage of inhibition is calculated by comparing the fluorescence of the sample with that of a control.[8]

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method assesses the antimicrobial activity of compounds against various microorganisms.

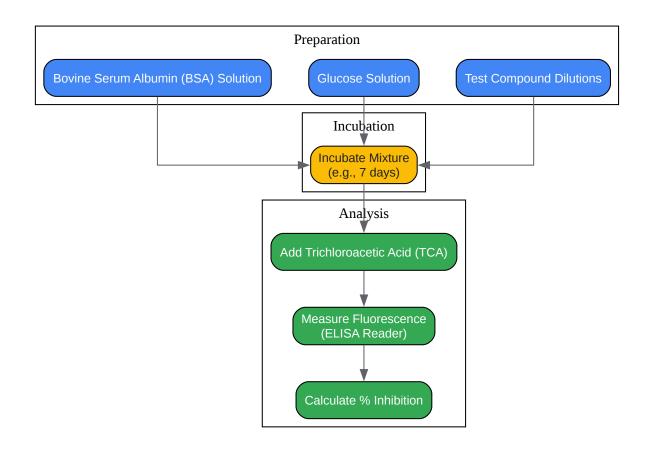


- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.
- Application of Test Compound: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.
- Incubation: The plates are incubated under appropriate conditions for microbial growth.
- Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured to determine the antimicrobial activity.[9]

Visualizing Experimental and Logical Relationships

To better understand the workflow of these validation studies, the following diagrams illustrate the key processes.





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Antiglycation Assay Workflow



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Structure-Activity Relationship (SAR) Determination Logic

In conclusion, the presented data on analogs of "Glycine, N-(aminothioxomethyl)-" demonstrate that modifications to the core glycine structure, particularly at the N-terminus with thiourea or amide linkages and various substitutions, play a critical role in their biological activity. Halogenated phenylpiperazine moieties in thiourea derivatives appear to enhance antiglycation potency. For antimicrobial applications, the nature of the heterocyclic ring attached to the thiourea is a key determinant of anti-biofilm efficacy. These findings provide a foundational understanding for the rational design of more potent and selective glycine-based therapeutic agents. Further research is warranted to elucidate the specific signaling pathways involved in the observed biological effects.

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